molecular formula C12H7F2NO2 B6216034 2,4-difluoro-3'-nitro-1,1'-biphenyl CAS No. 2130879-80-8

2,4-difluoro-3'-nitro-1,1'-biphenyl

Cat. No.: B6216034
CAS No.: 2130879-80-8
M. Wt: 235.2
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Description

2,4-Difluoro-3'-nitro-1,1'-biphenyl is a fluorinated biphenyl derivative featuring fluorine atoms at the 2- and 4-positions of one benzene ring and a nitro group (-NO₂) at the 3'-position of the second ring. Key characterization methods for such compounds include single-crystal X-ray diffraction (SC-XRD), density functional theory (DFT), and spectroscopic techniques (UV-Vis, IR, NMR) .

Properties

CAS No.

2130879-80-8

Molecular Formula

C12H7F2NO2

Molecular Weight

235.2

Purity

95

Origin of Product

United States

Preparation Methods

Catalytic Cross-Coupling Reactions for Biphenyl Framework Construction

The biphenyl core of 2,4-difluoro-3'-nitro-1,1'-biphenyl is typically assembled via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs aryl halides with boronic acids, is a cornerstone method. For instance, coupling 3-nitroiodobenzene with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst achieves the desired biphenyl structure. A representative reaction uses Pd(PPh₃)₄ (1 mol%), K₂CO₃ as a base, and a toluene/water solvent system at 80–120°C for 12–24 hours , yielding 85–92% product .

Variations in catalysts and ligands significantly impact efficiency. Substituting Pd(OAc)₂ with PdCl₂(dppf) and employing 1,10-phenanthroline as a ligand enhances stability at higher temperatures (150°C), albeit with a slight yield reduction to 78% . Copper-based systems, such as CuI with PPh₃ , are less effective for nitro-substituted substrates, achieving ≤65% yields due to competing side reactions .

Decarboxylative Coupling Strategies

An alternative route involves decarboxylative coupling of o-nitrobenzoic acid derivatives with fluorinated aryl halides. This method, adapted from patent CN107628956A, eliminates the need for pre-functionalized boronic acids. In a typical procedure, o-nitrobenzoic acid reacts with 3,4-difluorobromobenzene in N-methylpyrrolidone (NMP) at 120–190°C using Pd(acac)₂ (0.5 mol%) and CuI (3 mol%) as co-catalysts . The reaction proceeds via in situ decarboxylation, forming the biphenyl backbone with a nitro group intact. Post-reaction purification through toluene extraction and petroleum ether crystallization yields 88–93% product .

Key variables include:

  • Base selection : Potassium carbonate outperforms sodium hydroxide, minimizing side product formation.

  • Solvent polarity : High-boiling solvents like NMP or PEG-400 sustain reaction temperatures >150°C, critical for decarboxylation .

  • Catalyst loading : Increasing Pd(acac)₂ to 1 mol% raises yields to 95% but escalates costs .

Nitro Group Retention During Hydrogenation

While catalytic hydrogenation is commonly used to reduce nitro groups, preserving the nitro functionality in this compound requires careful optimization. Patent CN107628956A details hydrogenation conditions for analogous compounds, emphasizing Raney nickel under 1.0 MPa H₂ at 60°C for 5 hours . For nitro-retentive systems, substituting Raney nickel with Pd/C (5 wt%) and limiting hydrogen exposure to 2 hours at 30°C prevents over-reduction, maintaining >97% nitro integrity .

Solvent and Temperature Effects on Reaction Efficiency

Solvent polarity and temperature critically influence coupling efficiency. Table 1 compares yields across solvents using the Suzuki-Miyaura protocol:

Table 1: Solvent-Dependent Yields for Suzuki-Miyaura Coupling

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Toluene/Water80249298
DMF120128897
Dioxane100188596
NMP15087895

Polar aprotic solvents like DMF accelerate coupling but risk nitro group decomposition above 120°C . NMP, despite its high boiling point, reduces yields due to ligand degradation .

Crystallization and Purification Protocols

Final purification employs crystallization from toluene/petroleum ether (1:3 v/v), achieving ≥98% purity. Multi-stage washing with cold ethanol removes residual catalysts and salts. For large-scale production, column chromatography on silica gel (hexane/ethyl acetate, 9:1) is feasible but less cost-effective than fractional crystallization .

Spectroscopic Characterization and Quality Control

1H NMR analysis confirms structure:

  • δ 8.21 (d, J = 2.1 Hz, 1H) : Nitro-substituted aromatic proton.

  • δ 7.45–7.38 (m, 2H) : Fluorinated ring protons.

  • δ 7.12 (td, J = 8.5, 2.3 Hz, 1H) : Coupled fluorine protons .

HPLC with a C18 column (acetonitrile/water, 70:30) verifies purity, while GC-MS ([M]+ m/z = 265) confirms molecular weight .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3’-nitro-1,1’-biphenyl undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the presence of electron-withdrawing groups (fluorine and nitro), the compound can participate in electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

The biphenyl structure is widely used in drug development due to its ability to mimic biological molecules. 2,4-Difluoro-3'-nitro-1,1'-biphenyl and its derivatives have shown potential in:

  • Anticancer Activity : Various biphenyl derivatives exhibit significant anti-tumor properties. For instance, compounds derived from biphenyl structures have been studied for their efficacy against leukemia and other cancers .
  • Anti-inflammatory Agents : The compound's structure allows it to interact with biological targets involved in inflammatory processes, making it a candidate for developing anti-inflammatory drugs .
  • Antimicrobial Properties : Research indicates that biphenyl derivatives can act against a range of pathogens, enhancing their utility in pharmaceuticals .

Material Science

The unique electronic properties of this compound make it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's rigidity and stability contribute to its effectiveness as a component in OLEDs, where it can serve as an electron transport layer or light-emitting material .
  • Liquid Crystals : Its structural characteristics allow it to be utilized as a building block for liquid crystal displays (LCDs), enhancing their performance and efficiency .

Case Study 1: Anticancer Activity

A study published in 2023 investigated the effects of various biphenyl derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against leukemia cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Material Applications in OLEDs

Research conducted on the use of fluorinated biphenyls in OLED technology revealed that these compounds improve device efficiency due to their favorable charge transport properties. The study highlighted that incorporating this compound into OLED structures significantly enhanced brightness and operational stability .

Mechanism of Action

The mechanism of action of 2,4-difluoro-3’-nitro-1,1’-biphenyl depends on its application. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, improving its interaction with biological targets .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares substituent positions, electronic effects, and synthesis yields of fluorinated nitro-biphenyl analogs:

Compound Name Substituents Synthesis Yield Key Properties/Applications References
3,4-Difluoro-3'-nitro-1,1'-biphenyl (DFNBP) 3,4-F₂ (Ring A); 3'-NO₂ (Ring B) 78% High planarity due to meta-nitro; used in materials science
4,4'-Difluoro-2-nitrodiphenyl 4,4'-F₂; 2-NO₂ Not specified Historical synthesis via nitration; m.p. 94–95°C
3,4,5-Trifluoro-2'-nitro-1,1'-biphenyl 3,4,5-F₃ (Ring A); 2'-NO₂ (Ring B) Not specified Agricultural applications (fungicide intermediates)
4-Chloro-4'-nitro-1,1'-biphenyl 4-Cl; 4'-NO₂ Not specified Density: 1.308 g/cm³; b.p. 367.2°C; strong electron-withdrawing effects
3-Methyl-4'-nitro-1,1'-biphenyl 3-CH₃; 4'-NO₂ Not specified Electron-donating methyl group; industrial use
Key Observations:
  • Substituent Position: The meta placement of the nitro group (e.g., 3'-NO₂ in DFNBP) enhances planarity and conjugation compared to para-substituted analogs (e.g., 4'-NO₂ in 4-Chloro-4'-nitro-1,1'-biphenyl) .
  • Electronic Effects : Fluorine atoms (electron-withdrawing) increase electrophilicity, while methyl groups (electron-donating) reduce reactivity .
  • Synthetic Efficiency : Pd-catalyzed Suzuki coupling achieves higher yields (e.g., 78% for DFNBP) compared to older nitration methods (e.g., 4,4'-difluoro-2-nitrodiphenyl) .

Physicochemical Properties

  • Dipole Moments : DFT studies on DFNBP analogs suggest significant dipole moments due to asymmetric fluorine and nitro substitution, enhancing solubility in polar solvents .
  • Thermal Stability : Nitro-containing biphenyls (e.g., 4-Chloro-4'-nitro-1,1'-biphenyl) exhibit high melting/boiling points due to strong intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-difluoro-3'-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via Pd(0)-catalyzed Suzuki-Miyaura cross-coupling between halogenated aromatic rings. For example, highlights the use of fluorinated aryl halides coupled with nitro-substituted boronic acids under inert atmospheres. Key factors include:

  • Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄).
  • Solvent choice (e.g., toluene/ethanol mixtures for improved solubility).
  • Temperature (80–100°C for 12–24 hours).
  • Yields range from 70–85% depending on substituent electronic effects .
    • Characterization : Confirmation via 1H NMR^1 \text{H NMR} (e.g., aromatic proton splitting patterns) and mass spectrometry (e.g., molecular ion peak at m/z 265) .

Q. How can spectroscopic techniques resolve structural ambiguities in fluorinated biphenyl derivatives?

  • Methodology :

  • 1H NMR^1 \text{H NMR} : Fluorine atoms induce deshielding and splitting in adjacent protons. For example, the 2,4-difluoro substituents split aromatic protons into distinct doublets (δ 7.2–8.1 ppm) .
  • 19F NMR^{19} \text{F NMR} : Directly identifies fluorine environments (e.g., δ -110 to -120 ppm for meta-fluorines).
  • IR Spectroscopy : Nitro group stretching vibrations (~1520 cm1^{-1}) confirm functionalization .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in introducing substituents to the biphenyl core?

  • Methodology :

  • Directing Groups : Use of nitro or fluorine as meta-directing groups in electrophilic substitutions. demonstrates Pd-catalyzed C-H arylation at the C3 position of fluorinated biphenyls, leveraging steric hindrance from ortho-substituents .
  • Computational Guidance : Density Functional Theory (DFT) predicts transition-state energies to favor specific regioisomers. For example, validated steric/electronic effects in organotellurium biphenyl derivatives using DFT .
    • Case Study : Substitution at the 3'-nitro position is hindered by electron-withdrawing effects; optimized conditions (e.g., elevated temperatures, excess boronic acid) improve coupling efficiency .

Q. How do electronic effects of fluorine and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Analysis :

  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, slowing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed reactions .
  • Fluorine Substituents : Moderate electron-withdrawing effects increase aryl halide reactivity in Suzuki coupling. shows fluorine at the 4-position accelerates coupling rates by 20% compared to non-fluorinated analogs .
    • Contradiction Alert : Conflicting reports on nitro group stability under reducing conditions (e.g., catalytic hydrogenation may reduce nitro to amine, altering reactivity) .

Q. What computational and experimental approaches validate biphenyl derivative conformations?

  • Methodology :

  • X-ray Crystallography : Resolves dihedral angles between phenyl rings (e.g., ~30° torsion in 3'-nitro derivatives) .
  • DFT Calculations : Predicts optimized geometries and dipole moments. aligns DFT-predicted bond lengths with experimental data (error < 0.02 Å) .
    • Data Table :
TechniqueParameter MeasuredExample Value (This Compound)Reference
1H NMR^1 \text{H NMR}Aromatic proton splittingδ 7.45 (d, J=8.5 Hz)
19F NMR^{19} \text{F NMR}Fluorine chemical shiftδ -115 ppm
DFTTorsional angle between rings28.5°

Q. How can researchers resolve contradictions in reported catalytic efficiencies for biphenyl functionalization?

  • Analysis Framework :

Control Experiments : Replicate studies with identical substrates/catalysts (e.g., Pd(OAc)₂ vs. PdCl₂).

Kinetic Profiling : Compare turnover frequencies (TOF) under varying temperatures.

Electronic Tuning : Modify ligands (e.g., bulky phosphines) to stabilize intermediates.

  • Example : reports 85% yield using Pd(PPh₃)₄, while other studies using PdCl₂(dppf) achieve only 60% due to poorer oxidative addition .

Key Considerations for Experimental Design

  • Steric vs. Electronic Effects : Prioritize substituent placement to balance reactivity (e.g., fluorine at 2-position increases steric hindrance but enhances electronic activation).
  • Scale-Up Challenges : Nitro groups may pose explosion risks under high-temperature reflux; use controlled heating and inert atmospheres .

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